1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Overview
Description
1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a compound of significant interest in the field of medicinal chemistrySigma receptors are involved in several physiological and pathological processes, making this compound a valuable subject of study .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
The key steps involve the preparation of the amine and isocyanate precursors, followed by their coupling to form the urea derivative .
Chemical Reactions Analysis
1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or tetrahydronaphthalenyl rings, introducing various functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sigma receptor ligands.
Biology: The compound is used in studies involving cell signaling pathways and receptor interactions.
Mechanism of Action
The primary mechanism of action of 1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea involves its interaction with sigma receptors, particularly sigma-1 and sigma-2 subtypes. These receptors are involved in modulating ion channels, neurotransmitter release, and cell survival pathways. The compound acts as a modulator, influencing these pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can be compared with other sigma receptor ligands such as:
PB28: Known for its potent anti-tumor activity and interaction with sigma receptors.
PB221: Another sigma receptor ligand with applications in brain tumor treatment.
These compounds share a common structural motif but differ in their specific interactions and therapeutic potentials, highlighting the uniqueness of this compound in its specific applications and effects .
Properties
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h4-5,7,11,14,16H,1-3,6,8-10,12H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFFAVKICNPBPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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